molecular formula C19H24N2O3S2 B6482894 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 941904-28-5

2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6482894
CAS No.: 941904-28-5
M. Wt: 392.5 g/mol
InChI Key: VZBUHRZYZRSBNJ-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a 4-methylbenzenesulfonyl group and an acetamide moiety linked to a thiophene ring. The combination of these functional groups imparts distinct chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 4-methylbenzenesulfonyl chloride with piperidine under basic conditions to form 1-(4-methylbenzenesulfonyl)piperidine.

  • Acetamide Formation: : The next step involves the formation of the acetamide group. This can be done by reacting the piperidine intermediate with chloroacetyl chloride in the presence of a base to yield 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide.

  • Thiophene Substitution: : Finally, the thiophene moiety is introduced by reacting the acetamide intermediate with thiophen-2-ylmethylamine under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the acetamide and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition, receptor binding, and as a probe for investigating biological pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it may have applications in treating diseases or conditions related to its mechanism of action.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonyl and acetamide groups can form hydrogen bonds with biological macromolecules, while the piperidine and thiophene rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide: Lacks the thiophene moiety, which may reduce its biological activity.

    N-[(thiophen-2-yl)methyl]acetamide: Lacks the piperidine and sulfonyl groups, potentially altering its chemical reactivity and biological interactions.

    1-(4-methylbenzenesulfonyl)piperidine: Lacks the acetamide and thiophene groups, which may affect its overall properties.

Uniqueness

The presence of both the piperidine and thiophene rings, along with the sulfonyl and acetamide groups, makes 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide unique. This combination of functional groups provides a versatile platform for chemical modifications and biological interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-15-7-9-18(10-8-15)26(23,24)21-11-3-2-5-16(21)13-19(22)20-14-17-6-4-12-25-17/h4,6-10,12,16H,2-3,5,11,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUHRZYZRSBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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